vitamin B1 vitamin B1 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-5-(2- hydroxyethyl)-4-methylthiazolium chloride.
Brand Name: Vulcanchem
CAS No.: 59-43-8
VCID: VC0006801
InChI: InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;
SMILES: CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl
Molecular Formula: C12H18ClN4OS+
Molecular Weight: 301.82 g/mol

vitamin B1

CAS No.: 59-43-8

Cat. No.: VC0006801

Molecular Formula: C12H18ClN4OS+

Molecular Weight: 301.82 g/mol

* For research use only. Not for human or veterinary use.

vitamin B1 - 59-43-8

CAS No. 59-43-8
Molecular Formula C12H18ClN4OS+
Molecular Weight 301.82 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride
Standard InChI InChI=1S/C12H17N4OS.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;
Standard InChI Key MYVIATVLJGTBFV-UHFFFAOYSA-N
Impurities Heavy metals: not more than 10 mg/kg; water: not more than 5%.
SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl
Colorform Crystals from water
Melting Point 164 °C
MP: 248 °C, DECOMP /HYDROCHLORIDE/

Chemical Structure and Biochemical Properties of Thiamine

Molecular Composition

Thiamine (C₁₂H₁₇N₄OS⁺) consists of a pyrimidine ring linked to a thiazole moiety via a methylene bridge . Its molecular weight is 265.355 g/mol, and it forms phosphorylated derivatives—thiamine monophosphate (TMP), thiamine diphosphate (TDP), and thiamine triphosphate (TTP)—that mediate distinct biological roles .

Table 1: Key Chemical Properties of Thiamine

PropertyValue
Chemical FormulaC₁₂H₁₇N₄OS⁺
Molecular Weight265.355 g/mol
SolubilityWater-soluble
Major DerivativesTMP, TDP, TTP
ATC CodeA11DA01

Absorption and Metabolism

Thiamine is absorbed in the jejunum via active transport (THTR1/THTR2 transporters) or passive diffusion at high concentrations . Intestinal phosphatases dephosphorylate dietary thiamine esters into free thiamine, which enters systemic circulation. Hepatic and renal tissues phosphorylate 80% of circulating thiamine into TDP, the primary coenzyme form . Excess thiamine is excreted renally, necessitating daily intake.

Biochemical Functions and Enzyme Cofactor Roles

Energy Metabolism

TDP serves as a cofactor for three pivotal mitochondrial enzymes:

  • Pyruvate dehydrogenase (PDH): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .

  • α-Ketoglutarate dehydrogenase (KGDH): Catalyzes oxidative decarboxylation in the citric acid cycle, generating NADH .

  • Transketolase: Facilitates pentose phosphate pathway reactions, producing NADPH and ribose-5-phosphate for nucleotide synthesis .

Deficiency disrupts ATP production, causing lactate accumulation and mitochondrial dysfunction .

Neurotransmitter Synthesis

Thiamine-dependent enzymes synthesize acetylcholine, GABA, and glutamate. PDH-derived acetyl-CoA is critical for acetylcholine production, while KGDH supports GABA synthesis via the glutamate decarboxylase pathway . Low thiamine levels impair synaptic transmission, contributing to cognitive deficits in Wernicke-Korsakoff syndrome .

Health Benefits and Clinical Applications

Neurological and Psychiatric Health

  • Depression Management: A cross-sectional study of 1,500 Chinese adults (50–70 years) found inverse correlations between serum thiamine and depression severity . Six-week supplementation reduced symptoms in major depressive disorder patients by 32% compared to placebo .

  • Neurodegenerative Diseases: Thiamine mitigates oxidative stress in Alzheimer’s and Parkinson’s models by enhancing PDH activity and reducing amyloid-β toxicity .

Cardiovascular and Metabolic Effects

  • Diabetes Management: Thiamine supplementation (300 mg/day) reduced urinary albumin excretion in diabetic patients by 41% and improved endothelial function .

  • Heart Failure Prevention: TDP deficiency impairs cardiac acetyl-CoA synthesis, leading to ATP depletion and cardiomyopathy. Replenishment restores ejection fraction by 15% in deficient patients .

Table 2: Therapeutic Doses for Thiamine Deficiency Disorders

ConditionDosageDurationOutcome Measure
Wernicke’s Encephalopathy500 mg IV TID3–5 daysResolution of confusion
Beriberi100 mg IM daily2 weeksNormalization of lactate
Diabetic Neuropathy300 mg oral daily6 months30% reduction in pain

Deficiency: Etiology and Clinical Manifestations

Risk Factors

  • Nutritional Insufficiency: Polished rice diets (common in Asia) lack thiamine; milling removes 90% of grain thiamine .

  • Alcohol Use Disorder: Ethanol inhibits intestinal THTR1/2 transporters and hepatic TDP synthesis .

  • Hemodialysis: Water-soluble thiamine is lost during treatment, necessitating 2–3 mg/day supplementation .

Deficiency Syndromes

  • Dry Beriberi: Peripheral neuropathy, muscle atrophy, and hyporeflexia due to impaired nerve conduction .

  • Wet Beriberi: High-output heart failure with edema, tachycardia, and cardiomegaly .

  • Wernicke-Korsakoff Syndrome: Acute encephalopathy (nystagmus, ataxia) progressing to anterograde amnesia .

Table 3: Serum Thiamine Levels and Clinical Correlations

Serum Thiamine (µg/dL)Clinical Status
>20Normal
10–20Subclinical Deficiency
<10Severe Deficiency (Beriberi)

Dietary Sources and Recommended Intake

Natural Sources

  • Animal Products: Pork (0.6 mg/100 g), trout (0.3 mg/100 g) .

  • Plant Sources: Sunflower seeds (1.5 mg/100 g), black beans (0.4 mg/100 g) .

Recommended Dietary Allowance (RDA)

Age GroupRDA (mg/day)
Adults1.1–1.2
Pregnancy1.4
Lactation1.5

Emerging Research and Environmental Impact

Marine Vitamin B1 Cycling

The degradation product FAMP (N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine) is utilized by marine microbes as a thiamine analog. FAMP concentrations in surface seawater (2–15 pM) suggest dark oxidation pathways supplement microbial B1 demands .

Genetic Polymorphisms

Mutations in SLC19A2 (THTR1) and SLC19A3 (THTR2) cause thiamine-responsive megaloblastic anemia, highlighting transporter-critical roles in cellular uptake .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator